4-propoxy-N-(3-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propoxy-N-(3-pyridinyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a pyridine ring attached to a benzamide moiety through a propoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-N-(3-pyridinyl)benzamide typically involves the following steps:
Preparation of 4-Propoxybenzoic Acid: This can be achieved by reacting 4-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-Propoxybenzoyl Chloride: The 4-propoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with Pyridin-3-ylamine: The final step involves the reaction of 4-propoxybenzoyl chloride with pyridin-3-ylamine in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-propoxy-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridine derivatives.
Scientific Research Applications
4-propoxy-N-(3-pyridinyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer agents and other therapeutic compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-propoxy-N-(3-pyridinyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)benzamide: A closely related compound with similar structural features.
N-(Pyridin-4-yl)benzamide: Another analog with the pyridine ring attached at a different position.
Substituted Benzamides: Various substituted benzamides with different functional groups attached to the benzamide moiety.
Uniqueness
4-propoxy-N-(3-pyridinyl)benzamide is unique due to its specific propoxy linker, which can influence its biological activity and chemical reactivity. This structural feature can lead to distinct interactions with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-propoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3,(H,17,18) |
InChI Key |
HYGQZYIDZIFNKZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
solubility |
36 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.